molecular formula C9H5Br2NO B1529189 4-Bromo-5-(4-bromophenyl)isoxazole CAS No. 1159981-76-6

4-Bromo-5-(4-bromophenyl)isoxazole

Cat. No. B1529189
CAS RN: 1159981-76-6
M. Wt: 302.95 g/mol
InChI Key: MHDMBSNEFVOFGJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-bromophenyl)isoxazole is a heterocyclic compound with the chemical formula C9H5Br2NO . It belongs to the class of halogenated heterocycles. The compound consists of an isoxazole ring substituted with bromine atoms at positions 4 and 5, and a phenyl group at position 4. Its molecular weight is approximately 302.95 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-(4-bromophenyl)isoxazole comprises an isoxazole ring, two bromine atoms, and a phenyl group. The SMILES notation for this compound is: Brc1ccc(cc1)-c2oncc2Br .


Physical And Chemical Properties Analysis

  • Physical State : The compound exists as a solid .
  • Toxicity : Classified as Acute Tox. 3 (Oral) .
  • Storage : Combustible; store in accordance with safety guidelines .

Scientific Research Applications

Biomedical Applications

4-Bromo-5-(4-bromophenyl)isoxazole and its derivatives have been studied for various biomedical applications. A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, leading to promising compounds for the regulation of inflammatory diseases. This was demonstrated through docking studies, indicating potential for therapeutic applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Spectral and Structural Studies

Isoxazole derivatives, including those related to 4-Bromo-5-(4-bromophenyl)isoxazole, have been characterized through spectral studies and X-ray diffraction, as noted in the work by Sreenatha et al. (2017). These studies provide insights into the molecular structure and interactions, critical for understanding their potential applications in various fields (Sreenatha et al., 2017).

Synthesis and Chemical Reactions

The synthesis of 4-Bromo-5-(4-bromophenyl)isoxazole derivatives and their chemical reactions have been extensively studied. For instance, the work by Munno et al. (1977) investigated the base-induced decomposition of related isoxazole compounds, providing insights into their chemical behavior and potential for further chemical modifications (Munno, Bertini, & Lucchesini, 1977).

Liquid Crystal Synthesis

The compound has been utilized in the synthesis of liquid crystals. Vieira et al. (2009) developed a copper(I)-catalyzed procedure to prepare liquid crystals based on 3,5-disubstituted isoxazole, demonstrating its utility in materials science (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).

Antimicrobial and Antitubercular Activities

Popat et al. (2004) reported on the antimicrobial and antitubercular activities of isoxazole derivatives. This suggests potential pharmacological uses of 4-Bromo-5-(4-bromophenyl)isoxazole in developing new treatments for infections and tuberculosis (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Safety and Hazards

  • Storage Class Code : 6.1C (Combustible, acute toxic Cat.3 / toxic compounds or compounds causing chronic effects)

properties

IUPAC Name

4-bromo-5-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDMBSNEFVOFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(4-bromophenyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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